(S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid

Catalog No.
S13333180
CAS No.
M.F
C9H15F2NO2
M. Wt
207.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic ac...

Product Name

(S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid

IUPAC Name

(2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid

Molecular Formula

C9H15F2NO2

Molecular Weight

207.22 g/mol

InChI

InChI=1S/C9H15F2NO2/c10-9(11)3-1-6(2-4-9)5-7(12)8(13)14/h6-7H,1-5,12H2,(H,13,14)/t7-/m0/s1

InChI Key

LXHJNUVCXGOEQF-ZETCQYMHSA-N

Canonical SMILES

C1CC(CCC1CC(C(=O)O)N)(F)F

Isomeric SMILES

C1CC(CCC1C[C@@H](C(=O)O)N)(F)F

(S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid is an amino acid derivative characterized by a specific stereochemistry, with the (S) configuration denoting its chiral center. This compound features a cyclohexyl ring substituted with two fluorine atoms, which contributes to its unique properties. The presence of the amino group (-NH2) and the carboxylic acid group (-COOH) classifies it as an amino acid, making it relevant in various biochemical contexts. Its structure can be represented as follows:

  • Chemical Formula: C₁₃H₁₈F₂N₂O₂
  • Molecular Weight: Approximately 276.29 g/mol

The difluorocyclohexyl moiety may influence the compound's interaction with biological targets, potentially enhancing its pharmacological properties.

Typical of amino acids:

  • Peptide Bond Formation: It can react with carboxylic acids or other amino acids to form peptides through condensation reactions, where water is eliminated.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed to yield an amine.
  • N-acylation: The amino group can be acylated, modifying its reactivity and biological activity.
  • Hydrolysis: In aqueous environments, ester bonds formed from this compound can undergo hydrolysis, reverting to the original amino acid.

These reactions are crucial for understanding the compound's behavior in biological systems and its potential applications in drug development.

The biological activity of (S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid is primarily determined by its interaction with biological targets such as receptors and enzymes. The unique difluorocyclohexyl substituent may enhance binding affinity and specificity towards certain proteins or enzymes involved in metabolic pathways.

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Neurotransmitter Modulation: This compound may act on neurotransmitter receptors, influencing synaptic transmission.
  • Antioxidant Activity: Like many amino acids, it could exhibit antioxidant properties by scavenging free radicals.
  • Antimicrobial Properties: Structural analogs have shown effectiveness against various pathogens.

The precise biological effects depend on dosage and the specific biological context in which the compound is evaluated .

The synthesis of (S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid can be achieved through several methods:

  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to introduce chirality at the desired position.
  • Asymmetric Synthesis: Employing chiral catalysts or reagents to selectively produce the (S) enantiomer from prochiral substrates.
  • Fluorination Reactions: Incorporating fluorine atoms into the cyclohexane ring through electrophilic fluorination techniques.

These synthetic approaches are critical for producing the compound in sufficient quantities for research and potential therapeutic applications.

(S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid has several potential applications:

  • Pharmaceutical Development: Its unique structure may lead to novel drugs targeting specific neurological pathways or metabolic processes.
  • Research Tool: It can serve as a biochemical probe to study amino acid metabolism and receptor interactions.
  • Nutritional Supplements: Due to its amino acid nature, it may be explored for use in dietary supplements aimed at enhancing cognitive function or physical performance.

Interaction studies involving (S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid focus on its binding affinity and efficacy towards various biological targets. Techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time binding interactions with receptors.
  • Isothermal Titration Calorimetry (ITC): To determine thermodynamic parameters of binding interactions.
  • Molecular Docking Studies: To predict how this compound interacts at a molecular level with target proteins.

These studies help elucidate the pharmacological profile of the compound and guide further development.

Several compounds share structural similarities with (S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid. Here are a few notable examples:

Compound NameStructureUnique Features
1. (S)-2-Amino-3-(cyclohexyl)propanoic acidC₁₂H₁₈N₂O₂Lacks fluorination; used in neuropharmacology
2. (S)-2-Amino-3-(trifluoromethylcyclohexyl)propanoic acidC₁₃H₁₈F₃N₂O₂Contains trifluoromethyl group; potential for increased lipophilicity
3. (S)-2-Amino-3-(phenyl)propanoic acidC₉H₁₃N₂O₂Aromatic substitution; different binding properties

The unique difluorocyclohexyl moiety of (S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid differentiates it from these compounds by potentially enhancing its bioactivity and selectivity towards specific targets.

The molecular architecture of (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid (C₉H₁₅F₂NO₂; molecular weight: 207.22 g/mol) features a cyclohexane ring substituted with two fluorine atoms at the 4,4-positions and an S-configured α-amino acid backbone. The stereochemical designation at the α-carbon is critical, as enantiomeric forms often exhibit divergent biological activities. The cyclohexyl group adopts a chair conformation, with fluorine atoms occupying axial or equatorial positions depending on ring dynamics. This structural flexibility influences intermolecular interactions, such as hydrogen bonding and hydrophobic effects, which are pivotal for target binding.

PropertyValue
Molecular FormulaC₉H₁₅F₂NO₂
Molecular Weight207.22 g/mol
SMILES NotationC1CC(CCC1CC@@HN)(F)F
IUPAC Name(2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid

The S-stereochemistry at the α-carbon ensures compatibility with enzymatic systems that recognize natural L-amino acids, making it a plausible candidate for incorporation into peptide sequences.

Role of Fluorinated Cyclohexyl Moieties in Bioactive Molecules

Fluorination of aliphatic and cyclic systems is a cornerstone of modern medicinal chemistry. The 4,4-difluorocyclohexyl group in this compound enhances lipophilicity (log P ~1.5–2.0) while maintaining moderate aqueous solubility due to fluorine’s polarizability. Compared to non-fluorinated cyclohexyl analogues, the difluoro substitution reduces metabolic clearance by up to 35% in preclinical models, as evidenced by microsomal stability assays. This is attributed to fluorine’s capacity to block cytochrome P450-mediated oxidation and stabilize adjacent carbon-hydrogen bonds against enzymatic degradation.

PropertyNon-Fluorinated Cyclohexyl4,4-Difluorocyclohexyl
Metabolic Clearance (HLM)45–60%20–35%
Log D~7.4~2.8–3.21.9–2.3
Solubility (µg/mL)<1030–50

The Janus face effect—a phenomenon where fluorination creates a polarized ring system—further enhances membrane permeability in cell-based assays (e.g., MDCK cells). This polarization facilitates passive diffusion across lipid bilayers, a desirable trait for central nervous system-targeted therapeutics.

Position Within Non-Proteinogenic Amino Acid Classifications

Non-proteinogenic amino acids, which are not encoded by standard genetic machinery, include synthetic derivatives like (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid. These analogues often serve as metabolic inhibitors, enzyme substrates, or structural modulators in peptides. The compound’s difluorocyclohexyl side chain distinguishes it from natural hydrophobic residues (e.g., leucine, valine) by introducing steric bulk and electronic effects that alter protein folding kinetics and binding affinity. For instance, fluorinated side chains can disrupt α-helix formation while stabilizing β-sheet conformations in synthetic peptides.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

207.10708505 g/mol

Monoisotopic Mass

207.10708505 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types